molecular formula C9H17NO B1447266 (hexahydroindolizin-8a(1H)-yl)methanol CAS No. 1788874-18-9

(hexahydroindolizin-8a(1H)-yl)methanol

Cat. No.: B1447266
CAS No.: 1788874-18-9
M. Wt: 155.24 g/mol
InChI Key: USIZGVKOXLXUNM-UHFFFAOYSA-N
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Description

(Hexahydroindolizin-8a(1H)-yl)methanol:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (hexahydroindolizin-8a(1H)-yl)methanol typically involves the following steps:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrroles and aldehydes.

    Hydrogenation: The indolizine core is then subjected to hydrogenation to form the hexahydroindolizine structure.

    Introduction of the Methanol Group: This step involves the functionalization of the hexahydroindolizine with a methanol group, which can be achieved through various methods such as nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(Hexahydroindolizin-8a(1H)-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(Hexahydroindolizin-8a(1H)-yl)methanol:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (hexahydroindolizin-8a(1H)-yl)methanol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Hexahydroindolizin-8a(1H)-yl)methanol: can be compared with other indolizine derivatives:

    Indolizine: Lacks the hexahydro and methanol groups, making it less reactive.

    Hexahydroindolizine: Similar structure but without the methanol group.

    Methanol-substituted Indolizines: Varying positions of the methanol group can lead to different reactivity and applications.

This compound’s uniqueness lies in its specific structure, which combines the hexahydroindolizine core with a methanol group, potentially offering unique reactivity and applications.

Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIZGVKOXLXUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788874-18-9
Record name (octahydroindolizin-8a-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(hexahydroindolizin-8a(1H)-yl)methanol
Reactant of Route 2
(hexahydroindolizin-8a(1H)-yl)methanol
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(hexahydroindolizin-8a(1H)-yl)methanol
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(hexahydroindolizin-8a(1H)-yl)methanol
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